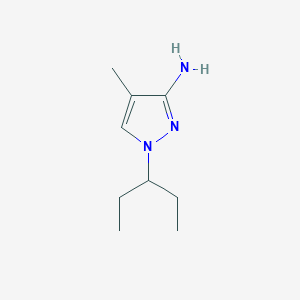

4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

4-methyl-1-pentan-3-ylpyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-4-8(5-2)12-6-7(3)9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11) |

InChI Key |

BPCXRXAWEWZNSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N1C=C(C(=N1)N)C |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization Reactions

A classical approach to synthesize pyrazole derivatives involves the condensation of hydrazines with β-diketones or α,β-unsaturated ketones. In this context:

Step 1: Preparation of the hydrazine derivative bearing the pentan-3-yl substituent at the nitrogen.

Step 2: Condensation with a suitable β-diketone or α,β-unsaturated ketone that introduces the methyl group at the 4-position and the amine functionality at the 3-position of the pyrazole ring.

This method forms the pyrazole ring via cyclization, producing the desired substitution pattern.

Direct N-Alkylation of Pyrazol-3-amine

An alternative method involves the direct N-alkylation of 4-methyl-1H-pyrazol-3-amine with a pentan-3-yl alkylating agent (e.g., pentan-3-yl halide or tosylate). This approach requires:

The availability of 4-methyl-1H-pyrazol-3-amine as a starting material.

Controlled reaction conditions to selectively alkylate the nitrogen at position 1 without affecting the amine at position 3.

Use of a base and anhydrous solvents to promote alkylation with high yield and purity.

Novel One-Pot Synthesis from Primary Amines and Diketones

Recent research has demonstrated a one-pot synthesis of N-substituted pyrazoles from primary aliphatic amines and diketones using O-(4-nitrobenzoyl)hydroxylamine as a reagent under mild heating conditions (around 85 °C) in DMF solvent. The procedure involves:

Mixing the primary amine (pentan-3-ylamine or derivative), the diketone (such as 2,4-pentanedione), and O-(4-nitrobenzoyl)hydroxylamine.

Heating the mixture to induce cyclization and formation of the pyrazole ring with the desired substitutions.

Workup involving extraction and purification by silica gel chromatography.

This method has been shown to yield N-substituted pyrazoles efficiently and could be adapted for synthesizing 4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine by selecting appropriate amine and diketone precursors.

Comparative Data Table of Preparation Parameters

| Preparation Method | Key Reactants | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of Hydrazine + β-Diketone | Pentan-3-yl hydrazine, β-diketone | Reflux in ethanol or acetic acid | 50-70 | Classical method, moderate yields |

| Direct N-Alkylation | 4-methyl-1H-pyrazol-3-amine, pentan-3-yl halide | Anhydrous solvent, base, RT to reflux | 60-80 | Requires selective alkylation control |

| One-Pot from Primary Amine + Diketone | Pentan-3-ylamine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine | 85 °C, DMF, 1.5-3 h | 35-40 | Mild conditions, straightforward workup |

Analytical and Purification Techniques

Purification: Column chromatography on silica gel using hexane-ethyl acetate gradients is commonly employed to purify the product after synthesis.

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are standard techniques to confirm the structure and purity of the compound.

Research Findings and Challenges

The one-pot synthesis method offers a streamlined route to N-substituted pyrazoles but may suffer from moderate yields and requires optimization for specific substituents like pentan-3-yl groups.

Direct alkylation methods provide better yields but need careful control to prevent side reactions.

Classical condensation methods are well-established but may involve longer reaction times and harsher conditions.

There is a lack of extensive literature specifically targeting this compound, indicating an opportunity for further research to optimize and scale its synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced amine derivatives, and substituted pyrazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have shown that pyrazole derivatives, including 4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine, exhibit significant anticancer properties. Research indicates that this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for further drug development.

Table 1: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

These results suggest that the compound has a promising potential as an anticancer agent, particularly against breast and lung cancer cells.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial activity. Studies have demonstrated that it exhibits inhibitory effects against a range of bacterial strains, indicating its potential use in developing new antibiotics.

Agricultural Applications

Pesticidal Activity

The unique structure of this compound allows it to interact with specific biological targets in pests. Research has shown that derivatives of pyrazole can act as effective pesticides, providing a potential avenue for developing safer agricultural chemicals that minimize environmental impact.

Material Science

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers and materials due to its reactive functional groups. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Studies have explored the use of pyrazole derivatives in creating advanced materials with tailored characteristics for specific applications .

Mechanistic Insights and Case Studies

A comprehensive understanding of the mechanisms through which this compound exerts its biological effects is crucial for its application in medicinal chemistry. For instance, docking studies have revealed interactions with key enzymes involved in cancer progression and microbial resistance mechanisms .

Case Study: Anticancer Research

In a peer-reviewed study, the effects of various pyrazole derivatives on cancer cell lines were investigated. The study highlighted the structure–activity relationship (SAR) of these compounds, emphasizing how modifications at different positions on the pyrazole ring can significantly influence their anticancer efficacy.

Mechanism of Action

The mechanism of action of 4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or receptor antagonism, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Pyrazole derivatives are highly sensitive to substituent effects. Below is a comparative analysis of key analogs:

Key Observations :

- Electronic Effects : Trifluoroethyl groups (CF3CH2) introduce electron-withdrawing effects, stabilizing the amine group against oxidation .

- Synthetic Accessibility : Analogs like 5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine HCl are commercially available, suggesting feasible synthesis routes via coupling reagents (e.g., HBTU/DIPEA) .

Biological Activity

4-Methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction where the nitrogen atom of the pyrazole ring attacks a carbon atom in a pentan-3-yl halide, displacing a halide ion. This method is essential for producing the compound in a controlled manner, ensuring high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects. The exact molecular targets and pathways remain to be fully elucidated but are critical for understanding its therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria are noteworthy, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies demonstrate that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. This activity positions it as a candidate for further development as an anti-inflammatory agent .

Case Study 1: Antitubulin Activity

A series of pyrazole derivatives were synthesized and evaluated for their antitubulin activity. Among these, compounds structurally related to this compound showed significant inhibition of microtubule formation, leading to cell cycle arrest in cancer cell lines such as SGC-7901. The most promising compounds demonstrated IC50 values indicating potent anti-proliferative effects against tumor cells .

Case Study 2: Antibacterial Studies

In a comparative study assessing various pyrazole derivatives, this compound was tested against multiple bacterial strains. Results indicated effective antibacterial activity with MIC values lower than those of some commercially available antibiotics, highlighting its potential as a new therapeutic agent .

Data Table: Biological Activities of this compound

Q & A

Q. What are the optimized synthetic routes for 4-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with nitriles or acrylamides. For example, reacting 3-aryl-2-(aminomethylenepropannitriles (Formula IV) with hydrazine salts in alcohols (C1–C3) under reflux yields pyrazol-3-amines . Adjusting reaction parameters, such as using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO), can enhance yields (e.g., 17.9% yield achieved at 35°C over 48 hours) . Solvent choice (e.g., ethanol vs. DMSO) and stoichiometric ratios of reactants are critical for minimizing side products .

Q. What purification techniques are recommended for this compound, and how does solvent choice impact crystallization?

- Methodological Answer : Column chromatography with gradients of ethyl acetate/hexane (0–100%) effectively isolates the compound . Recrystallization from aprotic solvents like dichloromethane, followed by acid-base extraction (using HCl to protonate the amine), improves purity . Solvent polarity directly affects crystal lattice formation; for instance, polar solvents like methanol may yield smaller crystals, while less polar solvents (e.g., chloroform) promote larger, higher-quality crystals suitable for X-ray diffraction .

Q. How can NMR spectroscopy confirm the structure and assess purity of this compound?

- Methodological Answer : ¹H NMR : Key signals include the pyrazole C-H proton (δ 7.5–8.0 ppm), methyl group on the pyrazole (δ ~2.3 ppm), and pentan-3-yl chain protons (δ 1.2–1.8 ppm). Exchangeable NH₂ protons may appear as broad singlets (δ ~3.2 ppm) but are often absent in D₂O-exchanged spectra . ¹³C NMR : The pyrazole carbons resonate at δ 140–160 ppm, while the pentan-3-yl carbons appear at δ 20–35 ppm . Impurities (e.g., unreacted hydrazine) can be identified via integration discrepancies or unexpected peaks in the aromatic region .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical NMR chemical shifts for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or proton exchange. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts in the same solvent (e.g., CDCl₃ or DMSO-d₆). Compare experimental vs. computed shifts, focusing on deviations >0.5 ppm. For example, pyrazole NH₂ protons may exhibit dynamic behavior in solution, leading to averaged signals that differ from static DFT models . Solvent correction factors (e.g., IEFPCM model) improve alignment .

Q. What strategies are recommended for determining the crystal structure of this compound using X-ray diffraction and SHELX?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. A crystal size of 0.2 × 0.2 × 0.1 mm is ideal .

- Structure Solution : Employ SHELXT for direct methods or SHELXD for dual-space algorithms to phase the data .

- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically (e.g., HFIX commands) or located via difference Fourier maps .

- Validation : Check R-factors (e.g., R₁ < 0.05), residual electron density (±0.3 eÅ⁻³), and Hirshfeld surface analysis for packing interactions .

Q. What computational methods can predict the compound’s reactivity for further derivatization?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using Gaussian 16 at the B3LYP/6-311++G(d,p) level. A smaller gap (<5 eV) indicates higher electrophilicity, favoring reactions at the pyrazole NH₂ group .

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic regions (negative potentials) at the amine group and electrophilic sites (positive potentials) on the pentan-3-yl chain .

- MD Simulations : Simulate solvation effects in explicit solvents (e.g., water, ethanol) to assess steric accessibility for cross-coupling reactions .

Q. How do structural modifications (e.g., substituent changes) affect the biological activity of pyrazol-3-amine derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies show:

- Antibacterial Activity : Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring enhance activity against Gram-positive bacteria by increasing membrane permeability .

- Anxiolytic Activity : Bulky substituents (e.g., naphthyl) on the pentan-3-yl chain improve binding to GABAₐ receptors, as shown in radioligand displacement assays .

- Metabolic Stability : Fluorination of the pyrazole ring reduces CYP450-mediated oxidation, extending half-life in vitro (e.g., t₁/₂ > 6 hours in human liver microsomes) .

Q. How can researchers troubleshoot low yields in cross-coupling reactions during the synthesis of pyrazol-3-amine analogs?

- Methodological Answer :

- Catalyst Screening : Test palladium (e.g., Pd(OAc)₂) vs. copper (e.g., CuBr) catalysts for Buchwald-Hartwig aminations. Copper is often more effective for aryl halide couplings .

- Ligand Optimization : Use Xantphos or BINAP ligands to stabilize metal intermediates and prevent β-hydride elimination .

- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of amine intermediates .

- Workup : Employ acidic aqueous washes (1 M HCl) to remove unreacted starting materials before column chromatography .

Q. What protocols are recommended for assessing the in vitro antibacterial activity of this compound and validating target engagement?

- Methodological Answer :

- MIC Assays : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922). Serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth are incubated at 37°C for 18–24 hours .

- Target Validation : Perform competitive binding assays with radiolabeled ligands (e.g., ³H-Penicillin Binding Protein 2a for MRSA) or use CRISPR-Cas9 knockouts of suspected targets .

- Resistance Studies : Passage bacteria for 20 generations in sub-MIC concentrations to assess resistance development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.